Cas no 20143-57-1 (7-Iodobenzofuran-3(2H)-one)

7-Iodobenzofuran-3(2H)-one structure
7-Iodobenzofuran-3(2H)-one structure
Product Name:7-Iodobenzofuran-3(2H)-one
CAS No:20143-57-1
MF:C8H5IO2
MW:260.028574705124
CID:252973
PubChem ID:43511792
Update Time:2025-07-22

7-Iodobenzofuran-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 7-Iodo-3-Benzofuranone
    • 3(2H)-Benzofuranone,7-iodo-
    • 7-iodo-3(2H)-Benzofuranone
    • 7-Iodobenzofuran-3(2H)-one
    • 7-Nitro-3-Benzofuranone
    • 3(2H)-Benzofuranone, 7-iodo-
    • AKOS009560420
    • 20143-57-1
    • A814280
    • FT-0659389
    • CS-0436383
    • 7-iodo-1-benzofuran-3-one
    • ZB0638
    • MDL: MFCD09744088
    • Inchi: 1S/C8H5IO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2
    • InChI Key: YHVGJABRPNYHGU-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC2C(COC=21)=O

Computed Properties

  • Exact Mass: 259.93300
  • Monoisotopic Mass: 259.933
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 2.1

Experimental Properties

  • Density: 2.029
  • Boiling Point: 342.928 °C at 760 mmHg
  • Flash Point: 161.197 °C
  • Refractive Index: 1.681
  • PSA: 26.30000
  • LogP: 1.86630

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7-Iodobenzofuran-3(2H)-one Suppliers

Amadis Chemical Company Limited
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(CAS:20143-57-1)7-Iodobenzofuran-3(2H)-one
Order Number:A814280
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):336.0
Email:sales@amadischem.com

Additional information on 7-Iodobenzofuran-3(2H)-one

Professional Introduction to 7-Iodobenzofuran-3(2H)-one (CAS No. 20143-57-1)

7-Iodobenzofuran-3(2H)-one, identified by the Chemical Abstracts Service Number (CAS No.) 20143-57-1, is a significant heterocyclic compound that has garnered considerable attention in the field of organic synthesis and pharmaceutical research. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, with an iodine substituent at the 7-position and a lactone ring at the 3-position. The unique structural features of 7-Iodobenzofuran-3(2H)-one make it a versatile intermediate in the synthesis of various biologically active molecules, particularly in medicinal chemistry and drug development.

The presence of the iodine atom at the 7-position enhances the electrophilicity of the benzofuran core, facilitating nucleophilic substitution reactions that are pivotal in constructing complex molecular architectures. This property has been exploited in numerous synthetic strategies, enabling the efficient preparation of derivatives with tailored biological activities. Furthermore, the lactone moiety at the 3-position introduces additional reactivity, allowing for further functionalization through hydrolysis or transesterification reactions. These characteristics make 7-Iodobenzofuran-3(2H)-one a valuable building block for chemists working on natural product analogs and novel therapeutic agents.

In recent years, 7-Iodobenzofuran-3(2H)-one has been extensively studied for its role in constructing pharmacophores that exhibit diverse biological functions. One notable area of research involves its application in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The benzofuran scaffold is frequently found in kinase inhibitors due to its ability to mimic natural substrates and interact with specific binding pockets on target enzymes. For instance, derivatives of 7-Iodobenzofuran-3(2H)-one have been reported to inhibit tyrosine kinases by occupying key hydrophobic regions within the ATP-binding site. These findings highlight the compound's potential as a lead structure in oncology drug discovery.

Another emerging field where 7-Iodobenzofuran-3(2H)-one has shown promise is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial compounds with unique mechanisms of action. Researchers have leveraged the reactivity of 7-Iodobenzofuran-3(2H)-one to design molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies indicate that certain derivatives exhibit potent activity against Gram-positive bacteria, suggesting their suitability for further development as antibiotics or adjuncts to existing therapies.

The synthetic utility of 7-Iodobenzofuran-3(2H)-one extends beyond pharmaceutical applications. It serves as a key intermediate in materials science, particularly in the synthesis of organic semiconductors and luminescent materials. The conjugated system of benzofuran derivatives contributes to their ability to absorb and emit light across various wavelengths, making them attractive for optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, modifications to the iodine substituent can tuning electronic properties, allowing for fine-tuning of device performance.

Recent advancements in synthetic methodologies have further enhanced the accessibility and functionality of 7-Iodobenzofuran-3(2H)-one derivatives. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, have enabled efficient introduction of aryl or vinyl groups at various positions on the benzofuran core. These techniques have been instrumental in generating libraries of compounds for high-throughput screening (HTS) to identify novel bioactive molecules. Moreover, biocatalytic approaches have been explored to improve sustainability by replacing traditional hazardous reagents with enzymatic systems that offer higher selectivity and reduced waste generation.

The versatility of 7-Iodobenzofuran-3(2H)-one is also evident in its role as a precursor for heterocyclic frameworks found in bioactive natural products. Many pharmacologically relevant compounds isolated from plants and microorganisms contain fused benzofuran motifs, underscoring their importance in drug discovery. By synthesizing analogs based on 7-Iodobenzofuran-3(2H)-one, chemists can explore structural modifications that may enhance potency or reduce side effects compared to their natural counterparts. This strategy has led to several promising candidates entering preclinical development pipelines.

In conclusion, 7-Iodobenzofuran-3(2H)-one (CAS No. 20143-57-1) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features enable diverse functionalization pathways, making it an indispensable tool for researchers seeking to develop innovative therapeutics and advanced materials. As synthetic chemistry continues to evolve toward more sustainable and efficient methods, compounds like 7-Iodobenzofuran-3(2H)-one will undoubtedly remain at forefront of scientific exploration.

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Amadis Chemical Company Limited
(CAS:20143-57-1)7-Iodobenzofuran-3(2H)-one
A814280
Purity:99%
Quantity:1g
Price ($):336.0
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